3-Chloro-8-nitroisoquinoline
CAS No.: 1374652-50-2
Cat. No.: VC3321900
Molecular Formula: C9H5ClN2O2
Molecular Weight: 208.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1374652-50-2 |
---|---|
Molecular Formula | C9H5ClN2O2 |
Molecular Weight | 208.6 g/mol |
IUPAC Name | 3-chloro-8-nitroisoquinoline |
Standard InChI | InChI=1S/C9H5ClN2O2/c10-9-4-6-2-1-3-8(12(13)14)7(6)5-11-9/h1-5H |
Standard InChI Key | HEYRFRNKIBCAAR-UHFFFAOYSA-N |
SMILES | C1=CC2=CC(=NC=C2C(=C1)[N+](=O)[O-])Cl |
Canonical SMILES | C1=CC2=CC(=NC=C2C(=C1)[N+](=O)[O-])Cl |
Introduction
Chemical Structure and Fundamental Properties
3-Chloro-8-nitroisoquinoline features an isoquinoline core with a chlorine substituent at position 3 and a nitro group at position 8. The molecular formula is C9H5ClN2O2, with an expected molecular weight of approximately 220 g/mol. This compound belongs to the broader family of halogenated nitro-heterocycles, which have garnered significant interest in medicinal chemistry and materials science.
The presence of both electron-withdrawing groups (chloro and nitro) significantly influences the electronic distribution within the molecule. The nitro group contributes strongly to the electron-deficient character of the aromatic system, while the chlorine substituent provides a reactive site for potential functionalization through nucleophilic substitution or cross-coupling reactions.
Based on the properties of similar compounds, 3-Chloro-8-nitroisoquinoline is expected to exhibit the following characteristics:
Property | Expected Value/Characteristic |
---|---|
Physical state | Crystalline solid |
Color | Yellow to light brown |
Solubility | Limited water solubility; soluble in organic solvents |
Melting point | Likely between 150-200°C |
XLogP3 | Approximately 2.0-2.5 |
Hydrogen bond acceptors | 3 |
Hydrogen bond donors | 0 |
The compound's structure places it in a category of heterocycles with potential biological activity, particularly as the nitro and chloro substituents often confer specific interactions with biological targets.
Synthesis Methodologies
Direct Synthesis Approaches
The synthesis of 3-Chloro-8-nitroisoquinoline would likely follow methodologies similar to those employed for related compounds. Based on established synthetic routes for substituted isoquinolines, several approaches could be considered:
Sequential Functionalization
Chemical Reactivity and Transformations
The chemical behavior of 3-Chloro-8-nitroisoquinoline would be significantly influenced by its two electron-withdrawing substituents, which would create a highly electrophilic heterocyclic system.
Nucleophilic Substitution Reactions
The chlorine at position 3 would be susceptible to nucleophilic aromatic substitution reactions:
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Reactions with oxygen nucleophiles (alkoxides, phenoxides) to form corresponding ethers
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Reactions with nitrogen nucleophiles (amines, azides) to form amino or azido derivatives
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Reactions with sulfur nucleophiles to form thioethers
The electron-withdrawing effect of the nitro group would enhance the reactivity of the C-Cl bond toward nucleophilic substitution.
Reduction Reactions
Both functional groups present opportunities for selective reduction:
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Reduction of the nitro group to an amino group using reducing agents such as zinc/acetic acid or catalytic hydrogenation
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Reductive removal of the chlorine using palladium-catalyzed hydrogenolysis
These transformations could lead to a diverse array of derivatives with modified electronic and pharmacological properties.
Cross-Coupling Reactions
The chlorine substituent provides a handle for transition metal-catalyzed cross-coupling reactions:
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Suzuki-Miyaura coupling with boronic acids to introduce aryl groups
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Sonogashira coupling with terminal alkynes to introduce alkynyl groups
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Heck coupling with alkenes
Similar reactivity has been observed with structurally related compounds like 3-Chloro-5-nitroisoquinoline, which undergoes various substitution and cross-coupling reactions.
Biological Activity and Applications
Antimicrobial Activity
Nitro-substituted heterocycles often demonstrate antimicrobial properties. The related compound 3-Chloro-5-nitroisoquinoline has shown significant antimicrobial activity against various bacterial strains. The electron-withdrawing nature of both substituents could enhance interactions with microbial targets.
Study Type | Expected Results | Comparable Findings |
---|---|---|
Antimicrobial screening | Activity against gram-positive bacteria | Similar compounds show activity against E. coli and S. aureus |
Anticancer evaluation | Selective cytotoxicity toward cancer cells | Related compounds demonstrate cytotoxicity toward cancer cell lines |
Enzyme inhibition assays | Potential inhibition of specific enzymes | Nitro-heterocycles often interact with various enzymatic targets |
Applications in Organic Synthesis
3-Chloro-8-nitroisoquinoline could serve as a valuable building block in organic synthesis:
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As an intermediate in the synthesis of more complex heterocyclic systems
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For the preparation of ligands for transition metal catalysis
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In the development of functional materials with specific electronic properties
The compound's bifunctional nature, with two distinct reactive sites, makes it particularly useful for diverse synthetic transformations.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR would likely show:
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Aromatic protons in the δ 7.5-9.5 ppm range
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Distinctive splitting patterns reflecting the substitution pattern
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Possible downfield shift for the proton at position 4 due to deshielding by the nearby chlorine
13C NMR would feature:
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Carbon signals for C-NO2 around 140-150 ppm
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C-Cl signals around 110-120 ppm
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Characteristic signals for the isoquinoline carbon framework
Infrared Spectroscopy
Key IR bands would include:
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NO2 asymmetric stretching around 1520-1550 cm−1
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NO2 symmetric stretching around 1350 cm−1
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C-Cl stretching around 750 cm−1
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Characteristic aromatic C=C and C=N stretching bands
Mass Spectrometry
Mass spectrometric analysis would likely show:
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Molecular ion peaks reflecting the molecular weight with characteristic chlorine isotope patterns
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Fragmentation patterns involving the loss of NO2 and Cl
Comparison with Related Compounds
To provide context, it's valuable to compare 3-Chloro-8-nitroisoquinoline with structurally related compounds.
Comparison with 3-Chloro-5-nitroisoquinoline
Feature | 3-Chloro-8-nitroisoquinoline | 3-Chloro-5-nitroisoquinoline |
---|---|---|
Substitution pattern | Chloro at position 3, Nitro at position 8 | Chloro at position 3, Nitro at position 5 |
Electronic effects | Unique electron distribution due to 8-position nitro group | Different electronic properties due to 5-position nitro group |
Biological activity | To be experimentally determined | Shows antimicrobial and potential anticancer activity |
Synthetic accessibility | Potential challenges in selective 8-position nitration | Synthesized via regioselective substitution reactions |
The position of the nitro group significantly affects the electronic structure and potentially the biological activity profile of these compounds.
Comparison with 3-Chloro-8-nitroquinoline
Despite similar substituents, the different positions of the nitrogen atom in the core heterocycle would lead to distinct chemical and biological properties.
Current Research Challenges and Future Directions
Synthetic Optimization
Current challenges in the research of 3-Chloro-8-nitroisoquinoline likely include:
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Development of regioselective methods for introducing the nitro group specifically at position 8
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Optimization of reaction conditions to improve yields and purity
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Exploration of green chemistry approaches to minimize environmental impact of synthesis
Biological Evaluation
Future research directions should include:
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Comprehensive screening for antimicrobial activity against a wide range of pathogens
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Evaluation of anticancer potential against diverse cancer cell lines
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Investigation of potential enzyme inhibition properties
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Assessment of structure-activity relationships through the synthesis of derivatives
Materials Science Applications
Potential applications in materials science warrant exploration:
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Investigation as components in photosensitive materials
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Evaluation as building blocks for specific polymeric structures
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Assessment as precursors for fluorescent probes
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